molecular formula C9H8N2O B186242 1-Methylquinoxalin-2-one CAS No. 6479-18-1

1-Methylquinoxalin-2-one

Cat. No. B186242
CAS RN: 6479-18-1
M. Wt: 160.17 g/mol
InChI Key: CHPVQLYVDDOWNT-UHFFFAOYSA-N
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Description

1-Methylquinoxalin-2-one is a chemical compound with the molecular formula C9H8N2O . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1-Methylquinoxalin-2-one involves several steps. One method involves the use of 35% H2O2, 5% aq. NaOH, POCl3, and hydrazine hydrate . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . There are also methods involving the use of sodium hydride in N,N-dimethyl-formamide; mineral oil at 0 - 40℃ .


Molecular Structure Analysis

The InChI Code of 1-Methylquinoxalin-2-one is 1S/C9H8N2O/c1-11-8-5-3-2-4-7 (8)10-6-9 (11)12/h2-6H,1H3 . The molecular weight is 160.17 .


Chemical Reactions Analysis

The direct C–H functionalization of quinoxalin-2(1 H)-one at the C3 position is the most cost-effective method for the synthesis of quinoxalin-2(1 H)-one derivatives . There are also methods involving the use of alkyl boronic acids and esters and alkyl trifluoroborates to afford C–C coupled products .


Physical And Chemical Properties Analysis

1-Methylquinoxalin-2-one is a solid substance at room temperature . The InChI Key is CHPVQLYVDDOWNT-UHFFFAOYSA-N .

Scientific Research Applications

1. Biological Activity Studies

1-Methylquinoxalin-2-one and its derivatives have been extensively studied for their biological activities. A study by Benallal et al. (2020) focused on 1-ethyl-3-methylquinoxaline-2-thione, showing significant biological activity. Their research combined experimental and theoretical investigations, including X-ray diffraction and UV-Vis absorption spectroscopy, to analyze the molecule's properties and potential biomedical applications.

2. Chromatographic Applications

The compound has been used in chromatographic analyses, as described by McLellan & Thornalley (1992). They developed methods for the synthesis of 1,2-diamino-4,5-dimethoxybenzene, and related quinoxaline derivatives, for use in liquid chromatographic fluorimetric assays of methylglyoxal in chemical and biological systems.

3. Corrosion Inhibition

Research by Forsal et al. (2010) indicated that 6-methylquinoxalin-2(1H)-one, a related compound, has good inhibiting properties for steel corrosion in acidic media. This study highlights the potential of quinoxaline derivatives in corrosion inhibition applications.

4. Antitubercular Properties

Several studies have explored the antitubercular properties of quinoxaline derivatives. For example, Das et al. (2010) investigated a series of quinoxaline dioxides and found significant antitubercular potencies, with one compound emerging as a lead compound. This study underlines the potential of quinoxaline derivatives in developing antitubercular drugs.

5. Cancer Research

In cancer research, Cui et al. (2017) studied a quinoxaline derivative that inhibited tumor growth and disrupted tumor vasculature. This research showcases the potential of quinoxaline derivatives in cancer treatment, particularly as tumor-vascular disrupting agents.

6. Alzheimer's Disease Research

A study by Mahajan et al. (2020) focused on synthesizing styrylquinoxalin-2(1H)-ones for cholinesterase inhibition, potentially useful in treating Alzheimer's disease. This highlights the role of quinoxaline derivatives in neurodegenerative disease research.

Safety And Hazards

The safety information for 1-Methylquinoxalin-2-one includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The future development of 1-Methylquinoxalin-2-one involves the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions . The enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas are also part of the future directions .

properties

IUPAC Name

1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPVQLYVDDOWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325904
Record name AK-830/25033058
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylquinoxalin-2-one

CAS RN

6479-18-1
Record name 2(1H)-Quinoxalinone, 1-methyl-
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Record name 1-methyl-1,2-dihydroquinoxalin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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